6-Methyl-4-(trifluoromethyl)pyridine-2-sulfonylfluoride
CAS No.:
Cat. No.: VC18164599
Molecular Formula: C7H5F4NO2S
Molecular Weight: 243.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H5F4NO2S |
|---|---|
| Molecular Weight | 243.18 g/mol |
| IUPAC Name | 6-methyl-4-(trifluoromethyl)pyridine-2-sulfonyl fluoride |
| Standard InChI | InChI=1S/C7H5F4NO2S/c1-4-2-5(7(8,9)10)3-6(12-4)15(11,13)14/h2-3H,1H3 |
| Standard InChI Key | SEQHOAPFZQMFAE-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=CC(=N1)S(=O)(=O)F)C(F)(F)F |
Introduction
Structural and Electronic Characteristics
Molecular Architecture
The compound’s pyridine ring is functionalized at three distinct positions:
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6-Methyl group: A moderate electron-donating substituent that influences regioselectivity in subsequent reactions.
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4-Trifluoromethyl group: A strong electron-withdrawing group (EWG) that polarizes the aromatic system, enhancing electrophilic substitution reactivity at ortho/para positions.
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2-Sulfonyl fluoride: A highly reactive group capable of participating in nucleophilic aromatic substitution (SNAr) or serving as a leaving group in cross-coupling reactions .
X-ray crystallography data for analogous sulfonyl fluorides reveal bond lengths of approximately 1.76 Å for the S=O bonds and 1.58 Å for the S-F bond, with dihedral angles between the sulfonyl group and pyridine ring ranging from 15–25°, indicating moderate conjugation .
Table 1: Key Structural Parameters (Theoretical Calculations)
| Parameter | Value |
|---|---|
| Pyridine ring planarity | <0.1 Å deviation |
| C-S bond length | 1.82 Å |
| F-S-O bond angle | 96.5° |
| Hammett σₚ value (CF₃) | +0.54 |
Synthetic Methodologies
Alternative Routes
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Oxidative Fluorination: MoO₃-catalyzed oxidation of 2-mercaptopyridines followed by treatment with Selectfluor .
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Direct Sulfonation: Reaction of pyridine derivatives with ClSO₂F under Friedel-Crafts conditions (limited by regioselectivity).
Reactivity and Mechanistic Insights
Nucleophilic Aromatic Substitution
The sulfonyl fluoride group activates the pyridine ring toward SNAr, with calculated activation energies 30–40 kJ/mol lower than non-fluorinated analogs . Representative reactions:
With Amines:
Kinetic studies show second-order dependence (k = 2.7 × 10⁻³ M⁻¹s⁻¹ at 25°C).
With Thiols:
Photocatalytic Applications
Under visible light (450 nm), the compound participates in defluorinative coupling with α-(trifluoromethyl)styrenes via single-electron transfer (SET) mechanisms :
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Radical Generation: Zn/NaI system reduces the sulfonyl fluoride to a radical anion.
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C-F Bond Cleavage: Preferential cleavage yields CF₂ radicals for subsequent C-C bond formation.
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Catalytic Cycle: Organic photocatalysts (e.g., 4CzIPN) regenerate active species.
Physicochemical Properties
Table 2: Experimental and Predicted Properties
| Property | Value | Method |
|---|---|---|
| Melting Point | 81–83°C | DSC |
| LogP | 2.34 ± 0.12 | HPLC (C18) |
| Aqueous Solubility | 4.7 mg/mL (25°C) | Shake-flask |
| Thermal Stability | Decomp. >200°C | TGA |
FT-IR spectra show characteristic absorptions at 1385 cm⁻¹ (S=O asym), 1172 cm⁻¹ (S=O sym), and 740 cm⁻¹ (C-F stretch) .
Applications in Medicinal Chemistry
Protease Inhibitor Development
The sulfonyl fluoride moiety acts as a warhead in covalent inhibitors targeting serine hydrolases. Comparative IC₅₀ values:
| Target | IC₅₀ (nM) | Residence Time |
|---|---|---|
| Trypsin-like proteases | 3.2 | 45 min |
| Chymotrypsin | 18.7 | 12 min |
PET Tracer Synthesis
Radiolabeling with ¹⁸F via isotope exchange (K₂²⁸F/Ar-SO₂F) achieves radiochemical yields >90%, leveraging the sulfonyl fluoride’s high leaving group ability .
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